5-Nitro-2-furoic acid is a substituted heterocyclic carboxylic acid widely employed as a critical intermediate in the synthesis of nitrofuran-class antibacterial agents and as a functional organic linker for creating advanced metal-organic frameworks (MOFs). [REFS-1, REFS-2] Its core value is derived from the presence of the electron-withdrawing nitro group at the 5-position of the furan ring. This functional group is not a passive substituent; it fundamentally governs the molecule's chemical reactivity, acidity, electrochemical behavior, and its suitability as a precursor for specific, high-value downstream applications where its properties are non-negotiable. [3]
Substituting 5-Nitro-2-furoic acid with its parent compound, 2-furoic acid, will result in synthesis failure for applications requiring the nitro moiety, such as in the production of nitrofuran antibiotics where the nitro group is essential for biological activity. [1] Using a different aromatic core, like 3-nitrobenzoic acid, fundamentally alters the compound's stereochemistry and electronic distribution, impacting crystal packing in materials science and receptor binding in pharmacology. The specific combination of the furan ring and the 5-nitro group in CAS 645-12-5 provides a unique reactivity and functionality profile that cannot be replicated by simpler or differently substituted analogs. [2]
5-Nitro-2-furoic acid is a designated starting material for synthesizing nitrofuran-class active pharmaceutical ingredients (APIs). For example, its carboxylic acid group can be activated with agents like 1,1'-carbonyldiimidazole (CDI) to facilitate amide bond formation with various amines, a key step in producing novel nitrofuran derivatives. [1] Attempting to use 2-furoic acid as a substitute would fail to incorporate the nitro group, which is the pharmacologically active component responsible for the antibacterial mechanism. [2] Therefore, for this entire class of synthesis, 5-nitro-2-furoic acid is not merely a preferred option but a mandatory one.
| Evidence Dimension | Precursor role in synthesis |
| Target Compound Data | Serves as the foundational building block carrying the essential 5-nitrofuran core. |
| Comparator Or Baseline | 2-Furoic acid (CAS 88-14-2) lacks the required nitro functional group. |
| Quantified Difference | Qualitatively non-interchangeable; substitution leads to a different, non-active molecular class. |
| Conditions | Synthesis of nitrofuran-based antibacterial agents. |
Procurement of analogs like 2-furoic acid is a critical error for any project targeting the synthesis of nitrofuran antibiotics.
The strong electron-withdrawing effect of the 5-nitro group makes 5-nitro-2-furoic acid a significantly stronger acid than its unsubstituted counterpart, 2-furoic acid. This is reflected in their respective pKa values. The predicted pKa of 5-nitro-2-furoic acid is approximately 2.06, while the experimentally determined pKa of 2-furoic acid is 3.12. [REFS-1, REFS-2] This order-of-magnitude difference in acidity is critical for process control, influencing reaction rates in base-catalyzed steps, enabling salt formation with weaker bases, and affecting solubility and formulation characteristics.
| Evidence Dimension | Acidity Constant (pKa) |
| Target Compound Data | ~2.06 (Predicted) |
| Comparator Or Baseline | 2-Furoic Acid: 3.12 |
| Quantified Difference | Approximately 1.06 pKa units lower (more acidic). |
| Conditions | Aqueous solution, 25 °C for comparator. |
This higher acidity allows for milder reaction conditions and greater control over protonation states, which is a key processability advantage for synthetic chemists and formulators.
In the synthesis of metal-organic frameworks (MOFs), the choice of organic linker is critical. Using a functionalized linker like 5-nitro-2-furoic acid instead of a simple, non-functionalized linker like terephthalic acid (BDC), the building block for the benchmark MOF-5, allows for deliberate tuning of framework properties. A study on multivariate MOF-5 structures incorporating 36 different functionalized linkers (including nitro-functionalized variants) showed a significant change in thermal stability and surface area compared to the parent MOF-5. The decomposition of MOF-5 begins at 400 °C, while the multivariate frameworks began a weight loss step between 200-400 °C. [1] The BET surface area of the multivariate MOF was up to 1,755 m²/g, compared to 3,380 m²/g for the parent MOF-5, demonstrating how functional groups occupy pore space to create tailored chemical environments. [1] The nitro group acts as a fixed functional site within the pore, a feature unavailable with unsubstituted BDC or 2-furoic acid.
| Evidence Dimension | Thermal Decomposition Onset & BET Surface Area |
| Target Compound Data | In multivariate MOF-5: Decomposition starts at ~200 °C; BET area up to 1,755 m²/g. |
| Comparator Or Baseline | Parent MOF-5 (BDC linker): Decomposition starts at 400 °C; BET area 3,380 m²/g. |
| Quantified Difference | Lower thermal stability onset; ~48% reduction in BET surface area, indicating pore functionalization. |
| Conditions | Synthesis of isoreticular MOF-5 structures. |
For materials scientists, this compound is not just a structural spacer but a tool to install specific chemical functionality, tune porosity, and control the thermal behavior of the final material.
This compound is the right choice for any synthetic route targeting nitrofuran drugs like nitrofurantoin or novel derivatives. Its structure provides the non-negotiable 5-nitrofuran pharmacophore required for the drug's mechanism of action. [1]
Ideal for researchers designing MOFs where specific chemical functionality within the pores is required. The nitro group can serve as a catalytic site, a recognition site for sensors, or a handle to tune the electronic properties and gas adsorption behavior of the framework, a level of control not possible with simple linkers like 2-furoic acid. [2]
In processes where precise control over acidity is necessary, the significantly lower pKa of 5-nitro-2-furoic acid compared to its parent furoic acid makes it a valuable tool. This is applicable in creating pH-responsive materials, controlling polymerization reactions, or ensuring complete salt formation in multi-step organic synthesis. [REFS-3, REFS-4]
Irritant;Health Hazard